molecular formula C7H12O B8522115 6,6-dimethyl-2,5-dihydropyran

6,6-dimethyl-2,5-dihydropyran

Cat. No.: B8522115
M. Wt: 112.17 g/mol
InChI Key: XGHIDMPJYHSIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C7H12O. It is a heterocyclic compound featuring a six-membered ring with one oxygen atom and two methyl groups attached to the second carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in producing the desired heterocyclic structure. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the successful formation of the compound.

Industrial Production Methods

In industrial settings, the production of 6,6-dimethyl-2,5-dihydropyran can be achieved through the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for large-scale production, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: The methyl groups and the oxygen atom in the ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions include various oxygenated and reduced derivatives, which can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2,5-dihydropyran involves its ability to participate in various chemical reactions due to the presence of the oxygen atom and the methyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,6-dimethyl-2,5-dihydropyran lies in its stability and versatility in chemical reactions. The presence of the two methyl groups at the second carbon atom enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

6,6-dimethyl-2,5-dihydropyran

InChI

InChI=1S/C7H12O/c1-7(2)5-3-4-6-8-7/h3-4H,5-6H2,1-2H3

InChI Key

XGHIDMPJYHSIGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CCO1)C

Origin of Product

United States

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